molecular formula C10H10Cl3O4P B1252762 Phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester CAS No. 71363-52-5

Phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester

Cat. No. B1252762
CAS RN: 71363-52-5
M. Wt: 331.5 g/mol
InChI Key: QSGNQELHULIMSJ-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester (PCDD) is an organic compound used in various scientific and industrial applications. It is a colorless, odorless liquid that is soluble in water and organic solvents. It is an important reagent in organic synthesis and has a wide range of uses in the laboratory. It is also used as a catalyst in the manufacture of certain pharmaceuticals and as a fire retardant.

Scientific Research Applications

Agriculture: Pesticide Efficacy and Safety

Dimethylvinphos is primarily used as a pesticide in agricultural settings. Its efficacy in controlling pests in rice crops has been noted, particularly against stem borers, leaf borers, leaf rollers, and plant hoppers . However, its environmental impact and potential for bioaccumulation necessitate careful management and application to minimize ecological disruption.

Analytical Chemistry: Reference Standards

In analytical chemistry, Dimethylvinphos serves as a reference standard for the determination of pesticide residues. It is used in methods such as gas purge microsyringe extraction (GP-MSE) coupled with gas chromatography-mass spectrometry (GC-MS) for analyzing edible fungus and rice paddies .

Environmental Science: Ecotoxicology Studies

The compound’s environmental fate and ecotoxicological effects are subjects of study. High alerts have been raised regarding its acute toxicity to aquatic organisms like Daphnia, and it is recognized as an acetylcholinesterase inhibitor and neurotoxicant, which underscores the importance of understanding its environmental impact .

Material Science: Nanotechnology Applications

While specific applications of Dimethylvinphos in material science are not well-documented, the field of nanotechnology has seen the development of nanopesticides, which could potentially include Dimethylvinphos formulations. These nanopesticides aim to improve pesticide delivery and reduce environmental impact .

Biotechnology: Drug Discovery and Development

Biotechnology leverages compounds like Dimethylvinphos in the drug discovery process. Although direct applications in drug development are not explicitly stated, the role of similar organophosphate compounds in enhancing biomolecule synthesis and purification is significant .

Industrial Applications: Process Aids and Intermediates

Dimethylvinphos may be used in industrial settings as a process aid or intermediate in the manufacturing of other substances. Its role in these processes would be to ensure the quality and stability of the final products .

Medical Research: Analytical and Diagnostic Techniques

In medical research, Dimethylvinphos could be used in analytical and diagnostic techniques, particularly in the development of assays for detecting organophosphate poisoning, given its classification as an organophosphate insecticide .

Environmental Monitoring: Pollution Assessment

The compound is also relevant in environmental monitoring, where it may be assessed as a pollutant. Studies could focus on its degradation products, persistence in soil and water, and potential for entering the food chain .

properties

IUPAC Name

[(E)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] dimethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl3O4P/c1-15-18(14,16-2)17-10(6-11)8-4-3-7(12)5-9(8)13/h3-6H,1-2H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGNQELHULIMSJ-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(OC)OC(=CCl)C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COP(=O)(OC)O/C(=C/Cl)/C1=C(C=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester

CAS RN

71363-52-5, 2274-67-1
Record name Dimethylvinphos, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071363525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.114.978
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name E)-Dimethylvinphos Standard
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIMETHYLVINPHOS, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HWT39WUX9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester
Reactant of Route 2
Reactant of Route 2
Phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester
Reactant of Route 3
Reactant of Route 3
Phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester
Reactant of Route 4
Reactant of Route 4
Phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester
Reactant of Route 5
Reactant of Route 5
Phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Phosphoric acid, 2-chloro-1-(2,4-dichlorophenyl)ethenyl dimethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.